molecular formula C14H28O4 B14264556 3-(3-Hydroxypropoxy)propyl octanoate CAS No. 141454-86-6

3-(3-Hydroxypropoxy)propyl octanoate

Cat. No.: B14264556
CAS No.: 141454-86-6
M. Wt: 260.37 g/mol
InChI Key: OSDRUXZECLMCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypropoxy)propyl octanoate is an organic compound with the molecular formula C14H28O4 It is an ester formed from octanoic acid and 3-(3-hydroxypropoxy)propanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropoxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 3-(3-hydroxypropoxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)propyl octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are different esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypropoxy)propyl octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: It is used in the production of biodegradable plastics and other materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl octanoate: An ester formed from ethanol and octanoic acid.

    Methyl octanoate: An ester formed from methanol and octanoic acid.

    Propyl octanoate: An ester formed from propanol and octanoic acid.

Uniqueness

3-(3-Hydroxypropoxy)propyl octanoate is unique due to the presence of the 3-(3-hydroxypropoxy)propanol moiety, which imparts different chemical and physical properties compared to other similar esters. This uniqueness makes it suitable for specific applications in drug delivery and biodegradable materials.

Properties

141454-86-6

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl octanoate

InChI

InChI=1S/C14H28O4/c1-2-3-4-5-6-9-14(16)18-13-8-12-17-11-7-10-15/h15H,2-13H2,1H3

InChI Key

OSDRUXZECLMCBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCOCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.